molecular formula C18H20N2O5S B2368291 Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-28-4

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2368291
CAS No.: 896308-28-4
M. Wt: 376.43
InChI Key: UDLVGUVTTUHYEH-UHFFFAOYSA-N
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Description

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This receptor is involved in the regulation of macrophages, which play a crucial role in the immune system. E7046 has been studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and osteoporosis.

Scientific Research Applications

Novel Synthesis Methods and Characterization

Studies like those conducted by Dolzhenko et al. (2010) and Withey & Bajic (2015) focus on the synthesis of novel compounds and their structural characterization. Dolzhenko et al. (2010) detailed the molecular structure of a related thioureido triazole compound, stabilized by intramolecular hydrogen bonding, highlighting advanced techniques in crystallography and the importance of understanding compound geometry for potential applications in medicinal chemistry and material science (Dolzhenko et al., 2010). Withey & Bajic (2015) described an educational synthesis process for N,N-diethyl-3-methylbenzamide (DEET), emphasizing the relevance of such syntheses in understanding fundamental organic chemistry principles and exploring new methods for amide bond formation (Withey & Bajic, 2015).

Properties

IUPAC Name

methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-5-25-13-8-6-12(7-9-13)15(21)19-17-14(10(2)11(3)26-17)16(22)20-18(23)24-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLVGUVTTUHYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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